N-(3-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Description
N-(3-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenyl group, a pyridotriazinyl group, and a sulfanylacetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-11-6-7-14-19-16(20-17(23)21(14)9-11)25-10-15(22)18-12-4-3-5-13(8-12)24-2/h3-9H,10H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSUBHXTLAUCES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyridotriazinyl Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents under controlled conditions.
Attachment of the Methoxyphenyl Group: This can be done through nucleophilic substitution reactions.
Formation of the Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, potentially converting it to an alcohol.
Substitution: The methoxy group can be a site for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while nucleophilic substitution at the methoxy group can produce various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: can be compared with other acetamide derivatives, pyridotriazinyl compounds, and sulfanyl-containing molecules.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties. For example, the presence of the methoxyphenyl group may enhance its lipophilicity, while the pyridotriazinyl core could contribute to its stability and reactivity.
Biological Activity
N-(3-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, characterization, and various biological activities, particularly focusing on its antibacterial properties.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C18H17N5O3S
- Molecular Weight : 383.43 g/mol
- CAS Number : 896320-99-3
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin derivatives with appropriate aryl sulfides. The characterization is often performed using techniques such as:
- FTIR Spectroscopy : To identify functional groups.
- NMR Spectroscopy : For structural elucidation.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. A comparative study assessed the antibacterial activity against various strains:
| Compound | Target Bacteria | Activity |
|---|---|---|
| IVa | E. coli (G-) | No activity |
| IVb | Klebsiella pneumoniae (G-) | Moderate activity |
| IVc | Staphylococcus aureus (G+) | Good activity |
| IVd | Streptococcus mutans (G+) | Excellent activity |
The compound IVd exhibited particularly good antibacterial activity against E. coli and other Gram-positive bacteria. The method employed for testing included the agar diffusion technique to measure inhibition zones.
Case Studies and Research Findings
-
Study on Antimicrobial Properties :
A study conducted by Abbas et al. synthesized various triazine derivatives and evaluated their antimicrobial efficacy. Their findings indicated that certain derivatives displayed significant antibacterial properties against both Gram-negative and Gram-positive bacteria . -
Mechanism of Action :
The proposed mechanism for the antibacterial action involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. -
Comparative Analysis with Other Compounds :
In a comparative analysis with other known antibacterial agents, compounds containing the pyrido[1,2-a][1,3,5]triazin moiety demonstrated comparable or superior activities against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
